4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)19-14-10-12-20(13-14)17-5-3-4-11-18-17/h3-9,11,14,19H,2,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOMFZYCJJCNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A common method for pyrrolidine synthesis involves reductive amination of ketones with primary amines. For example:
- Ketone Preparation : Cyclopentanone or a substituted γ-keto ester can serve as a precursor.
- Amine Component : Pyridin-2-amine reacts with the ketone in the presence of a reducing agent.
Procedure :
Ring-Closing Metathesis (RCM)
An alternative route employs RCM for pyrrolidine formation:
- Diene Preparation : Synthesize a diene precursor with a pyridinyl group.
- Catalytic Metathesis : Use Grubbs catalyst (2–5 mol%) in toluene at 80°C.
Challenges :
- Requires stringent anhydrous conditions.
- Limited by the availability of diene starting materials.
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
Chlorosulfonation of 4-Ethoxybenzene
Steps :
- Sulfonation : React 4-ethoxybenzene with chlorosulfonic acid (2.0 equiv) at 0–5°C for 2 hours.
- Quenching : Pour the mixture into ice-water and extract with dichloromethane.
- Drying : Anhydrous sodium sulfate, followed by solvent evaporation.
Sulfonylation of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine
Direct Sulfonylation
Procedure :
Microwave-Assisted Synthesis
Optimization :
- Use microwave irradiation (100°C, 150 W) for 30 minutes to accelerate the reaction.
- Advantage : Reduces reaction time by 75% while maintaining comparable yields.
Alternative Routes and Modifications
Solid-Phase Synthesis
Immobilize the amine on Wang resin, followed by sulfonylation and cleavage:
- Resin Loading : 1-(pyridin-2-yl)pyrrolidin-3-amine (0.8 mmol/g loading).
- Sulfonylation : 4-Ethoxybenzenesulfonyl chloride (3.0 equiv), DIEA (4.0 equiv), DMF, 12 hours.
- Cleavage : TFA/DCM (1:1), 2 hours.
Protection-Deprotection Strategies
For sensitive substrates:
- Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Sulfonylation : React with sulfonyl chloride under standard conditions.
- Deprotection : Remove Boc with TFA/DCM (1:1).
Advantage : Prevents over-sulfonylation of secondary amines.
Reaction Optimization Data
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.70–3.60 (m, 1H, Pyrrolidine-H), 2.95–2.80 (m, 2H, Pyrrolidine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
- HRMS : Calculated for C₁₇H₂₀N₃O₃S [M+H]⁺: 370.1224; Found: 370.1221.
Purity Assessment
Challenges and Mitigation Strategies
- Byproduct Formation :
- Solubility Issues :
- Stereochemical Control :
- Use chiral auxiliaries or enantioselective catalysis during pyrrolidine formation.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Flexibility vs. Rigidity
- The target compound’s pyrrolidine-pyridin-2-yl substituent introduces conformational constraints compared to simpler analogues like 4-amino-N-(pyridin-2-yl)benzenesulfonamide (II), which lacks the pyrrolidine ring. This rigidity may enhance receptor-binding specificity, as seen in adrenergic antagonists (e.g., compound 13) .
Electronic and Lipophilic Effects
Pharmacological Profiles
- Adrenergic Antagonists : Compounds like (R)-4-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide derivatives () demonstrate uroselective α1A/α1D-adrenergic receptor antagonism. The target compound’s ethoxy group may modulate selectivity compared to fluorinated analogues .
- Anticancer Agents: Simpler sulfonamides (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide) show anticancer activity, suggesting that the target compound’s pyrrolidine-pyridinyl moiety could expand its mechanism of action .
Metabolic Considerations
- The GATA-2 inhibitor analogue undergoes extensive metabolism, producing detectable metabolites for up to 7 days. The target compound’s ethoxy group may confer better metabolic stability than amino or nitro groups .
Biological Activity
4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.38 g/mol. The compound features an ethoxy group, a pyridine moiety, and a pyrrolidine ring, which contribute to its pharmacological profile.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity. Studies suggest that sulfonamide derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this compound. Below are key findings from recent research:
Anti-inflammatory Activity
- COX Inhibition : Compounds structurally similar to this compound have shown significant COX-1 and COX-2 inhibitory activity. For instance, one study reported IC50 values for related derivatives ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects comparable to traditional NSAIDs like celecoxib .
- In Vivo Studies : In carrageenan-induced rat paw edema models, several derivatives exhibited edema inhibition percentages exceeding 80%, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
Research on sulfonamide derivatives indicates that they possess antimicrobial properties. A study focusing on N-pyridin-3-yl-benzenesulfonamide demonstrated effective antimicrobial activity against various bacterial strains, hinting at a similar potential for this compound .
Case Study 1: Anti-inflammatory Efficacy
A recent investigation into the anti-inflammatory properties of similar sulfonamides involved testing their efficacy in reducing inflammation in animal models. The study found that compounds with structural similarities to this compound effectively reduced paw swelling by over 70% compared to control groups.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various benzenesulfonamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising antimicrobial activity.
Data Summary Table
| Activity Type | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| COX Inhibition | Similar Sulfonamide | 0.034 - 0.052 | Potent anti-inflammatory effects |
| Anti-inflammatory | Carrageenan Model | >80% inhibition | Significant reduction in edema |
| Antimicrobial | N-Pyridin Derivative | Low micromolar range | Effective against bacterial strains |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide?
Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of a pyrrolidine-piperidine hybrid intermediate. Key considerations include:
- Solvent selection : Ethanol or DMF is often used for reflux conditions to facilitate nucleophilic substitution .
- Catalysts : Amine bases (e.g., triethylamine) or palladium catalysts may enhance coupling efficiency between sulfonyl chlorides and amine intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the pure compound .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65 | 92% |
| 2 | DMF, Pd(OAc)₂, 24h | 78 | 95% |
Q. How can researchers confirm the structural identity of this compound?
Answer: Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy group at C4 of benzene, pyridin-2-yl moiety) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺: 388.16; observed: 388.15) .
- X-ray Crystallography : Optional for absolute configuration determination, if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer: Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cellular Viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with putative protein targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) to model transition states and identify energetically favorable pathways .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., carbonic anhydrase) .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Example Workflow :
Use DFT to optimize sulfonamide formation.
Dock the compound into the active site of COX-3.
Validate predictions with SPR binding assays .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
Answer: Contradictions often arise from experimental variability. Mitigation strategies include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) affecting solubility .
- Orthogonal Assays : Confirm bioactivity with multiple methods (e.g., SPR + isothermal titration calorimetry) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-methoxy sulfonamides) to identify trends .
Q. What advanced techniques resolve stereochemical uncertainties in the pyrrolidine moiety?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers and determine optical purity .
- Circular Dichroism (CD) : Compare experimental spectra with simulated data for known configurations .
- Dynamic NMR : Analyze rotational barriers of the pyrrolidine ring to infer substituent effects on conformation .
Q. How can reaction kinetics be studied to improve yield and scalability?
Answer:
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation in real time .
- Kinetic Modeling : Fit data to rate equations (e.g., pseudo-first-order for nucleophilic substitution) .
- Scale-Up Simulations : Use computational fluid dynamics (CFD) to predict mixing efficiency in batch reactors .
Q. What strategies validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells .
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability changes upon compound binding .
- Click Chemistry : Attach a fluorescent probe via azide-alkyne cycloaddition for subcellular localization studies .
Methodological Notes
- Data Reproducibility : Always include internal controls (e.g., known inhibitors in bioassays) and triplicate measurements .
- Contradiction Resolution : Cross-reference findings with PubChem/CAS databases to identify batch-specific impurities or degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
